4-Isopropylbenzohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with the presence of intermediates. For example, the synthesis of 1,4-diaryl-1H-imidazoles reported in one study involves a tandem insertion-cyclization reaction of isocyanides, which includes the formation of an N-arylformimidate intermediate . Although this does not directly describe the synthesis of 4-Isopropylbenzohydrazide, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Isopropylbenzohydrazide can be complex, as evidenced by the structural analysis of co-crystals in another study . The study discusses synthon polymorphism and pseudopolymorphism, which are relevant to understanding the structural landscape of molecular crystals. This knowledge could be applied to predict the molecular structure and crystal behavior of 4-Isopropylbenzohydrazide.

Chemical Reactions Analysis

Chemical reactions involving related compounds show a variety of reactivities. For instance, the synthesis of 4-sulfenyl isoxazoles through AlCl3-mediated electrophilic cyclization and sulfenylation is discussed in one paper . This demonstrates the potential for electrophilic substitution reactions, which could be relevant when considering the chemical reactivity of 4-Isopropylbenzohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isopropylbenzohydrazide can be inferred from related compounds. For example, the one-pot synthesis of thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid indicates that the resulting compounds have good yields and can be characterized by NMR techniques . This suggests that 4-Isopropylbenzohydrazide may also be characterized using similar techniques, and its physical properties such as solubility and melting point could be similar to those of the thiazolidin-4-ones.

Applications De Recherche Scientifique

Application in Chemistry

4-Isopropylbenzohydrazide is a chemical compound with the linear formula C10H14N2O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Method of Application

The specific methods of application or experimental procedures for 4-Isopropylbenzohydrazide are not provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Role in Synthesis of Biologically Active Compounds

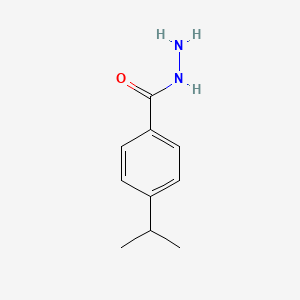

Hydrazides, including 4-Isopropylbenzohydrazide, play a vital role in making biologically active compounds in various fields of chemistry . These determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .

Method of Application

In one study, twenty-three new N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . All the target compounds were successfully synthesized from good to excellent yield .

Results or Outcomes

All synthesized derivatives demonstrated good inhibitory activities in the range of IC50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC50 = 21.14 ± 0.425 µM . Two compounds, 6 and 25, were found to be more active than standard . SAR revealed that electron donating groups in phenyl ring have more influence on enzyme inhibition .

Biochemical Reagents

4-Isopropylbenzohydrazide can be used as a biochemical reagent. Biochemical reagents are substances that are used in biochemical research and analysis. They play a vital role in the development of new drugs and in the diagnosis and treatment of diseases.

Method of Application

The specific methods of application or experimental procedures for 4-Isopropylbenzohydrazide as a biochemical reagent are not provided.

Analytical Chemistry

4-Isopropylbenzohydrazide can be used in the field of analytical chemistry . Analytical chemistry is the science of obtaining, processing, and communicating information about the composition and structure of matter .

Method of Application

The specific methods of application or experimental procedures for 4-Isopropylbenzohydrazide in analytical chemistry are not provided .

Biochemical Reagents

4-Isopropylbenzohydrazide can be used as a biochemical reagent. Biochemical reagents are substances that are used in biochemical research and analysis. They play a vital role in the development of new drugs and in the diagnosis and treatment of diseases.

Method of Application

The specific methods of application or experimental procedures for 4-Isopropylbenzohydrazide as a biochemical reagent are not provided.

Synthesis of Biologically Active Compounds

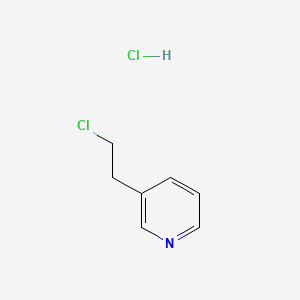

4-Isopropylbenzohydrazide is used in the synthesis of 2-Chloropyridine derivative which exhibits the most potent activity against gastric cancer cell SGC-7901 .

Method of Application

The synthesis of 4-ISOPROPYL-BENZOIC ACID HYDRAZIDE from 4-Isopropylbenzoyl chloride is mentioned .

Results or Outcomes

The 2-Chloropyridine derivative synthesized using 4-Isopropylbenzohydrazide exhibits potent activity against gastric cancer cell SGC-7901 .

Propriétés

IUPAC Name |

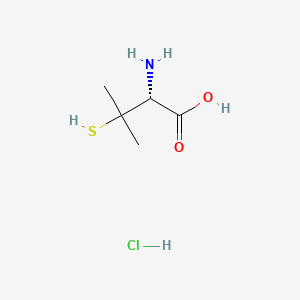

4-propan-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277074 | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylbenzohydrazide | |

CAS RN |

5351-24-6 | |

| Record name | 5351-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)